molecular formula C17H16N2S2 B1452264 4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1171976-97-8

4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Numéro de catalogue: B1452264
Numéro CAS: 1171976-97-8
Poids moléculaire: 312.5 g/mol
Clé InChI: HXWQTTOWNKEGJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is a polycyclic heterocyclic compound featuring fused pyrrolo-diazepine, cyclopentane, and thiophene moieties. Its complex structure combines a central diazepine ring (seven-membered with two nitrogen atoms) fused with a thieno-pyrrolo system and a cyclopentane ring. The 2-thienyl substituent at position 4 introduces sulfur-containing aromaticity, which may enhance electronic interactions in pharmacological or material science applications.

Propriétés

IUPAC Name

7-thiophen-2-yl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S2/c1-4-11-12-10-18-16(15-7-3-9-20-15)13-5-2-8-19(13)17(12)21-14(11)6-1/h2-3,5,7-9,16,18H,1,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQTTOWNKEGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is a complex bicyclic structure that incorporates thieno and diazepine moieties. This unique architecture contributes to its potential biological activities, particularly in the realm of central nervous system (CNS) effects.

Structural Characteristics

The compound's structure includes:

  • A thienyl group , which enhances its electronic properties.
  • A cyclopenta structure fused with a pyrrolo-diazepine framework.

This structural configuration is believed to influence its interactions with biological targets, especially neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits significant anxiolytic and antidepressant properties. Its mechanism of action is primarily through modulation of the gamma-aminobutyric acid (GABA) system, which plays a critical role in regulating neuronal excitability.

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepineThieno and diazepine componentsAnxiolytic, antidepressant
5,6-dihydro-4H-pyrrolo[1,2-a][1,4]diazepineLacks thienyl groupModerate CNS activity
5-(2-thienyl)-1H-pyrazoleContains thienyl but lacks diazepineAntimicrobial properties
7H-thieno[3',2':3,4]quinolizineSimilar bicyclic structureAntidepressant effects

The compound's interaction with the GABA receptor is crucial for its pharmacological effects. By enhancing GABAergic transmission, it may reduce anxiety and depressive symptoms. The presence of both thieno and diazepine functionalities potentially enhances its pharmacological profile compared to other structurally similar compounds.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • CNS Activity Assessment : In a study assessing various thieno compounds for CNS activity, the target compound demonstrated a significant reduction in anxiety-like behaviors in animal models. The results indicated a comparable efficacy to established anxiolytics.
  • Antidepressant Effects : Another investigation focused on the antidepressant potential of this compound using forced swim tests. The results showed a notable decrease in immobility time compared to control groups.
  • Neurotransmitter Interaction Studies : Research involving radiolabeled ligand binding assays revealed that this compound significantly binds to GABA receptors, further supporting its role as a modulator of neurotransmission.

The synthesis of 4-(2-thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The synthesis pathway often includes:

  • Formation of the thienyl moiety.
  • Cyclization processes to establish the bicyclic structure.

Comparaison Avec Des Composés Similaires

Compound A : 4-(4-Nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine (CAS: 844882-21-9)

  • Key Differences: Replaces the cyclopenta-thieno system with a benzodiazepine core. Substituted with a nitro-phenyl group instead of 2-thienyl. Contains a [1,3]dioxolo ring fused to the pyrrolo-diazepine framework.
  • Synthesis : Likely involves condensation of nitro-substituted anilines with diketones or cyclic ketones, similar to methods for benzodiazepine derivatives .

Compound B : Pyrimido[1,2-a]pyrrolo[3,4-e]pyrimidine Derivatives

  • Key Differences: Features a pyrimidine ring fused to pyrrolo-pyrimidine, lacking the diazepine and thiophene moieties. Often substituted with oxo, thioxo, or imino groups at position 3.

Compound C : Tetrahydro-5-H-cyclopenta[b]quinoline-1,8-dione Derivatives

  • Key Differences: Contains a quinoline-dione system instead of diazepine and thiophene. Exhibits planar aromaticity due to the quinoline core, contrasting with the partially saturated diazepine ring in the target compound.
  • Synthesis: Prepared via cyclocondensation of aminocyclopentanes with diketones, as described in cyclopenta-fused quinoline syntheses .

Functional and Pharmacological Comparisons

Property Target Compound Compound A Compound B
Core Structure Diazepine + thieno-pyrrolo + cyclopentane Benzodiazepine + dioxolo-pyrrolo Pyrimido-pyrrolo-pyrimidine
Substituents 2-Thienyl 4-Nitrophenyl Oxo/thioxo/imino groups
Aromaticity Partial (thiophene + diazepine) High (benzodiazepine + dioxolo) Moderate (pyrimidine)
Potential Applications Not reported (theoretical: CNS ligands) Anticancer (nitro group reactivity) Kinase inhibitors, neuroprotectants

Key Observations:

  • Synthetic Complexity: The cyclopenta-thieno system introduces steric constraints absent in simpler benzodiazepines (Compound A), possibly requiring specialized catalysts or high-temperature conditions .
  • Pharmacological Gaps : While Compound B has documented kinase inhibitory activity, the target compound’s bioactivity remains unexplored.

Research Findings and Data Gaps

  • Synthesis: No direct literature on the target compound’s synthesis exists in the provided evidence. However, methods for analogous diazepine-thiophene hybrids (e.g., pyrimido-pyrrolo-triazepines) suggest that cyclocondensation of thiophene-2-carboxaldehyde derivatives with diamines could be viable .
  • Biological Data: Limited to structural analogs. For example, benzodiazepine derivatives (Compound A) show cytotoxicity via nitro group reduction to reactive intermediates , while pyrimido-pyrrolo-pyrimidines (Compound B) exhibit nanomolar IC₅₀ values against kinases like CDK2 .

Méthodes De Préparation

Reported Preparation Methods

Cyclization Approaches

The synthesis typically starts from precursor molecules containing the appropriate thiophene and pyrrole moieties. Cyclization to form the diazepine ring is achieved via condensation reactions involving amine and carbonyl functionalities.

  • Condensation of Amino-Thiophene Derivatives with Carbonyl Compounds : This method utilizes the reaction between amino-substituted thiophene derivatives and diketones or aldehydes to form the diazepine ring via intramolecular cyclization under acidic or basic catalysis.

  • Use of Hydrazine or Hydrazide Intermediates : Hydrazine hydrate has been employed to convert cyclic esters or diketones into hydrazide intermediates, which upon condensation with aldehydes yield the diazepine ring system. This approach allows for the introduction of various substituents on the diazepine scaffold.

Reduction and Functional Group Manipulation

  • Selective Reduction of Lactam Rings : Borane reagents have been used for the selective reduction of lactam groups in related diazepine systems, facilitating further functionalization or cyclization steps.

  • Avoidance of Expensive and Hazardous Reagents : Traditional reductions using lithium aluminum hydride (LiAlH4) are costly and hazardous. Alternative methods employing milder bases and solvents have been developed to improve safety and scalability.

Detailed Synthetic Procedure Example

A representative synthetic route reported involves the following steps:

Step Reagents/Conditions Description Outcome
1 Amino-thiophene derivative + diketone Condensation under reflux in ethanol or methanol with triethylamine base Formation of intermediate imine or hydrazone
2 Cyclization Heating or acid catalysis to induce ring closure forming diazepine ring Formation of fused diazepine heterocycle
3 Partial hydrogenation Use of catalytic hydrogenation or borane reduction Formation of tetrahydro derivative on cyclopenta ring
4 Introduction of 2-thienyl substituent Cross-coupling or direct substitution Final compound with 4-(2-thienyl) substitution

This procedure avoids the use of expensive LiAlH4 and employs safer solvents such as ethanol or methanol, with bases like triethylamine or sodium methoxide.

Solvent and Base Selection

The choice of solvent and base significantly affects the yield and purity of the target compound. The following solvents and bases have been reported as effective:

Solvent Base Notes
Methanol Sodium methoxide Promotes condensation and cyclization reactions efficiently
Ethanol Triethylamine Mild base, good for large-scale synthesis
Tetrahydrofuran (THF) Pyridine Used in some cyclization steps but less preferred due to recovery difficulties
Dichloromethane Tri-n-butylamine Used in specific substitution reactions

The use of alcohol solvents combined with organic bases is preferred for economic and environmental reasons.

Spectroscopic Characterization and Purity Assessment

Comparative Analysis of Preparation Methods

Aspect Traditional LiAlH4 Reduction Method Alternative Base-Mediated Method
Reagents Cost High (LiAlH4 expensive) Low (sodium methoxide, triethylamine)
Safety Hazardous, moisture sensitive Safer, easier handling
Scalability Limited due to reagent and solvent issues Suitable for large-scale production
Solvent Anhydrous THF (difficult recovery) Alcohols (methanol, ethanol) easier recovery
Yield and Purity Good but with safety concerns Comparable yields with safer profile

The alternative base-mediated method represents a significant improvement for industrial synthesis.

Research Findings and Pharmacological Relevance

While the focus is preparation, it is noteworthy that the synthesized compound and its analogs have demonstrated central nervous system activity in animal models, indicating the importance of efficient synthetic routes for further pharmacological development.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Amino-thiophene derivatives, diketones, aldehydes
Key Reaction Types Condensation, cyclization, reduction
Preferred Solvents Methanol, ethanol
Preferred Bases Sodium methoxide, triethylamine
Reduction Agents Borane (alternative to LiAlH4)
Purification Methods Silica gel chromatography, TLC
Characterization Techniques NMR, MS, melting point analysis

Q & A

Q. What are the established synthetic routes for preparing derivatives of fused thieno-pyrrolo-diazepine systems, and how can they be optimized for higher yields?

A common approach involves multi-step condensation reactions. For example, outlines a method using Grignard reagents (e.g., RMgX) to substitute at the 2-position of the pyrrolo-diazepine core. Key steps include:

  • Dissolving intermediates in dry THF under inert conditions.
  • Slow addition of Grignard reagents (1.5–3 equivalents) at 0°C, followed by gradual warming to room temperature.
  • Purification via silica gel chromatography (eluent: hexane/EtOAc gradients).
    Optimization strategies:
  • Adjust stoichiometry of Grignard reagents to minimize side reactions.
  • Use molecular sieves to absorb water and improve reaction efficiency (yields: 55–81%) .

Q. How are structural and purity parameters validated for this compound class?

Characterization relies on:

  • 1H/13C NMR : To confirm substitution patterns and ring fusion. For example, shifts at δ 3.2–4.5 ppm (methylene protons in diazepine rings) and δ 120–140 ppm (aromatic carbons) are diagnostic .
  • HRMS/IR : Used to verify molecular ions and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Melting point consistency : Discrepancies >2°C between batches indicate impurities requiring re-crystallization (e.g., from acetic acid) .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

  • LogP values : Predicted to range from 2.5–4.0 due to the hydrophobic cyclopenta-thienyl moiety.
  • Thermal stability : Decomposition above 200°C necessitates storage at −20°C under inert gas .
  • Solubility : Limited in aqueous buffers; DMSO or THF is recommended for in vitro studies .

Advanced Research Questions

Q. How can computational docking studies guide the design of analogs with enhanced bioactivity?

  • Molecular dynamics (MD) simulations : Used to model interactions with targets like kinase domains. For example, highlights π-π stacking between the thienyl group and aromatic residues (e.g., Phe330 in EGFR).
  • ADMET predictions : Tools like SwissADME assess metabolic stability, focusing on CYP450 inhibition risks due to the diazepine ring .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Case study from :

  • Compound 4k (2-(3,5-di-tert-butyl-4-hydroxyphenyl) derivative) showed 10-fold higher IC50 than 4a (unsubstituted phenyl).
  • Hypothesis: Steric hindrance from tert-butyl groups disrupts target binding.
  • Validation: Competitive binding assays with fluorescent probes confirmed reduced affinity .

Q. How can reaction mechanisms be elucidated for substituent exchange at the 2-position?

  • Grignard reactions : Proposed SN2 mechanism at the benzotriazole-substituted carbon (see ).
  • Kinetic studies : Monitoring by in situ IR revealed rate-limiting steps depend on solvent polarity (THF > chloroform).
  • Byproduct analysis : Formation of borane adducts (e.g., 4 in ) confirms hydride transfer pathways.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of (+)- or (−)-diethyl tartrate for diastereomeric salt formation (enantiomeric excess >90%).
  • Catalytic asymmetric synthesis : Limited success due to poor stereocontrol in cyclization steps; patents suggest Pd-catalyzed methods (e.g., ) but require optimization .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Diazepine Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Grignard Equivalents1.5–3.0Excess increases byproducts
Reaction Temperature0°C → RT (12–24 h)Slow warming improves regioselectivity
Chromatography EluentHexane/EtOAc (7:1→3:1)Balances purity and recovery

Q. Table 2. Biological Activity vs. Substituent Effects

CompoundSubstituent (R)IC50 (μM)TargetNotes
4a Phenyl0.45EGFR kinaseBaseline activity
4k 3,5-di-tert-butyl4.2EGFR kinaseSteric hindrance
3c 4-Methylphenyl0.78JAK2 kinaseImproved solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.